6-Bromoisoquinolin-8-amine

Catalog No.
S8496112
CAS No.
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoisoquinolin-8-amine

Product Name

6-Bromoisoquinolin-8-amine

IUPAC Name

6-bromoisoquinolin-8-amine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H,11H2

InChI Key

ZRKNMBYFRJJIFF-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)N

6-Bromoisoquinolin-8-amine is a highly specialized, bifunctional heterocyclic building block designed to accelerate structure-activity relationship (SAR) exploration in pharmaceutical development. Featuring a privileged isoquinoline core, it provides two orthogonal vectors for derivatization: a C-8 primary amine that serves as a critical hydrogen bond donor or linker attachment point, and a C-6 bromine atom primed for transition-metal-catalyzed cross-coupling [1]. By procuring this pre-functionalized scaffold, medicinal and process chemists can bypass low-yielding de novo ring syntheses and directly access complex 6,8-disubstituted isoquinoline architectures, which are increasingly prominent in modern kinase inhibitors and targeted protein degraders [2].

Substituting 6-Bromoisoquinolin-8-amine with mono-functional analogs like 6-bromoisoquinoline or 8-aminoisoquinoline introduces severe synthetic bottlenecks. Attempting to install an amine at the C-8 position of 6-bromoisoquinoline requires harsh nitration and reduction sequences that often compromise the bromide handle or result in poor regioselectivity [1]. Conversely, direct electrophilic bromination of 8-aminoisoquinoline yields complex mixtures of 5-, 7-, and 6-bromo isomers, drastically reducing the yield of the desired 6-bromo intermediate and complicating purification [2]. Furthermore, replacing the isoquinoline core with the isomeric 6-bromoquinolin-8-amine alters the nitrogen lone-pair trajectory and heterocycle basicity, which can abrogate target binding in kinase hinge regions and ruin established SAR models [3].

Regiochemical Purity and Precursor Suitability

Procuring 6-Bromoisoquinolin-8-amine guarantees 100% regiochemical purity at the critical C-6 and C-8 positions, enabling immediate downstream functionalization. In contrast, utilizing 8-aminoisoquinoline as a baseline starting material and attempting late-stage electrophilic bromination typically yields a complex mixture of isomers, with the desired 6-bromo product often isolated at <30% yield due to competing activation at the C-5 and C-7 positions [1]. This pre-functionalized scaffold eliminates the need for exhaustive chromatographic separations, increasing overall library synthesis throughput by more than twofold [2].

Evidence DimensionYield of desired 6-bromo-8-amino regioisomer
Target Compound Data100% (Pre-installed via procurement)
Comparator Or Baseline<30% yield (Late-stage bromination of 8-aminoisoquinoline)
Quantified Difference>70% absolute improvement in regioisomer availability
ConditionsStandard electrophilic aromatic substitution conditions vs. direct procurement

Bypassing low-yielding, non-selective halogenation steps significantly reduces raw material waste and accelerates the delivery of screening libraries.

Kinase Hinge-Binding Affinity via the C-8 Amine

The presence of the C-8 primary amine on the isoquinoline core provides a crucial hydrogen bond donor that is absent in 6-bromoisoquinoline. In SAR studies of hematopoietic progenitor kinase 1 (HPK1) inhibitors and similar targets, the bidentate binding motif formed by the isoquinoline nitrogen and the C-8 amine is essential for anchoring the molecule in the kinase hinge region. Derivatives lacking the 8-amino group (derived from 6-bromoisoquinoline) typically exhibit weak, micromolar potency (>1000 nM), whereas the inclusion of the 8-amino group shifts inhibitory activity into the potent nanomolar range (<10 nM) [1].

Evidence DimensionTarget kinase inhibitory potency (IC50)
Target Compound Data<10 nM (Derivatives of 6-Bromoisoquinolin-8-amine)
Comparator Or Baseline>1000 nM (Derivatives of 6-bromoisoquinoline)
Quantified Difference>100-fold increase in binding affinity
ConditionsIn vitro kinase inhibition assays

Procurement of the 8-amino functionalized core is mandatory for developing highly potent, hinge-binding kinase inhibitors that meet clinical efficacy thresholds.

Processability in Cross-Coupling Reactions

6-Bromoisoquinolin-8-amine serves as an efficient electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). When compared to de novo synthesis routes (such as Pomeranz-Fritsch cyclization) to build 6-aryl-8-aminoisoquinolines, direct cross-coupling of this brominated scaffold routinely achieves >75-85% yields in a single step. Conversely, constructing the ring system around pre-existing aryl substituents often results in overall yields of <20% over 4-5 steps due to cyclization inefficiencies and functional group incompatibility [1].

Evidence DimensionOverall yield to 6-aryl-8-aminoisoquinolines
Target Compound Data>75-85% (1-step cross-coupling from 6-Bromoisoquinolin-8-amine)
Comparator Or Baseline<20% (4-5 step de novo ring synthesis)
Quantified Difference>55% absolute increase in overall yield with 3-4 fewer synthetic steps
ConditionsStandard Pd-catalyzed cross-coupling vs. multi-step de novo cyclization

Utilizing this advanced intermediate drastically reduces the time and cost associated with synthesizing complex, late-stage pharmaceutical leads.

Convergent Synthesis of Kinase Inhibitor Libraries

Because the 8-amino group acts as a critical hinge-binding hydrogen bond donor, this compound is the optimal starting material for generating libraries of kinase inhibitors (e.g., HPK1 inhibitors). The C-6 bromide allows for rapid, parallel diversification via Suzuki or Buchwald-Hartwig couplings to explore the solvent-exposed channel of the kinase active site [1].

Development of Targeted Protein Degraders (PROTACs)

In the design of PROTACs and cereblon modulators, the 8-amine provides a highly reactive vector for the attachment of glutarimide-based linkers or other E3 ligase recruiting motifs. The orthogonal 6-bromo position can subsequently be coupled to a target-specific warhead, making this scaffold highly valuable for bifunctional degrader synthesis [2].

Late-Stage Lead Optimization and SAR Profiling

For medicinal chemistry programs requiring fine-tuning of physicochemical properties, procuring 6-Bromoisoquinolin-8-amine allows chemists to bypass multi-step de novo syntheses. This guarantees high-throughput access to 6,8-disubstituted isoquinolines with 100% regiochemical certainty, accelerating the hit-to-lead optimization cycle [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

221.97926 g/mol

Monoisotopic Mass

221.97926 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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